1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine

Catalog No.
S721961
CAS No.
207857-15-6
M.F
C12H20F3N3O6S
M. Wt
391.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine

CAS Number

207857-15-6

Product Name

1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine

IUPAC Name

tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N'-(trifluoromethylsulfonyl)carbamimidoyl]carbamate

Molecular Formula

C12H20F3N3O6S

Molecular Weight

391.37 g/mol

InChI

InChI=1S/C12H20F3N3O6S/c1-10(2,3)23-8(19)16-7(17-9(20)24-11(4,5)6)18-25(21,22)12(13,14)15/h1-6H3,(H2,16,17,18,19,20)

InChI Key

GOQZIPJCBUYLIR-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(=NS(=O)(=O)C(F)(F)F)NC(=O)OC(C)(C)C

Synonyms

tert-Butyl [(tert-Butoxycarbonyl)amino]{[(trifluoromethyl)-sulfonyl]imino}methylcarbamate; 1,3-Bis(tert-butoxycarbonyl)-2-(trifluoromethanesulfonyl)guanidine; Dimethylethoxycarbonyl)-N’’-(trifluoromethylsulfonyl)guanidine; Goodman’s reagent; N,N’-Bis

Canonical SMILES

CC(C)(C)OC(=O)NC(=NS(=O)(=O)C(F)(F)F)NC(=O)OC(C)(C)C

The exact mass of the compound 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine (CAS 207857-15-6), widely known as Goodman's reagent, is a highly electrophilic, crystalline guanidinylating agent used to convert primary and secondary amines into protected guanidines [1]. Unlike classical reagents that rely on sluggish kinetics or toxic heavy metal promoters, this triflyl-activated compound reacts rapidly under mild, room-temperature conditions in standard organic solvents. Its high solubility, stability, and compatibility with both solution-phase and solid-phase peptide synthesis (SPPS) make it a critical procurement choice for laboratories and manufacturers scaling up the production of arginine-containing peptides, peptidomimetics, and guanidine-based active pharmaceutical ingredients (APIs) [2].

Research Fit

1 Mild guanidinylation conditions — reacts at 0°C to room temperature, compatible with sensitive substrates.
2 Broad amine scope — effective for primary, secondary, aromatic, and sterically hindered amines.
3 High purity reproducibility — consistently high purity supports reliable peptide and small-molecule synthesis.

Substituting 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine with cheaper, generic alternatives like 1H-pyrazole-1-carboxamidine (Bernatowicz reagent) or protected thioureas often leads to severe process bottlenecks [1]. Pyrazole-based reagents typically exhibit sluggish reaction kinetics, requiring prolonged reaction times (often >24 hours) or elevated temperatures, and frequently fail to achieve complete conversion with sterically hindered or resin-bound amines. Conversely, while protected thioureas can be highly reactive, they mandate the use of toxic heavy metal promoters (such as mercury or silver salts) or expensive Mukaiyama's reagent to drive the reaction [2]. These promoters restrict solvent compatibility to highly polar aprotic systems like DMF, complicate downstream purification, and introduce unacceptable trace-metal contamination risks in pharmaceutical manufacturing.

Substitution Risk

Goodman’s reagent vs Tri-Boc-guanidine

Primary amine guanidinylation yield may be significantly lower with the tri-Boc-protected analog under comparable conditions.

Goodman’s reagent vs Pyrazole carboxamidine

Poorly nucleophilic aromatic amines show markedly reduced reactivity with the pyrazole-based reagent, limiting scope.

Goodman’s reagent vs Cbz-protected analog

Sterically hindered secondary amines may fail to guanidinylate efficiently with the Cbz-triflyl analog, compromising complex-molecule modifications.

Reaction Kinetics and Yield Efficiency

Goodman's reagent demonstrates exceptionally rapid kinetics, typically driving the guanidinylation of primary and secondary amines to >90% yield within 1 to 3 hours at room temperature [1]. In direct comparison, 1H-pyrazole-1-carboxamidine derivatives often require extended reaction times of 24 hours or more, and frequently stall at incomplete conversion when reacting with sterically hindered substrates [2].

Evidence DimensionReaction time and conversion efficiency
Target Compound Data1–3 hours at room temperature (>90% yield)
Comparator Or Baseline1H-pyrazole-1-carboxamidine (>24 hours, often incomplete)
Quantified DifferenceOver 8x reduction in reaction time with superior conversion
ConditionsSolution-phase guanidinylation of primary/secondary amines in DCM/CHCl3

Accelerates synthetic throughput and ensures high yields, directly reducing labor and precursor waste in library synthesis.

Primary amine yield
Head-to-head
92% Goodman’s reagent
vs
58% Tri-Boc-guanidine

Reported higher yield supports efficient primary amine guanidinylation.

Benzylamine, Mitsunobu conditions (DIAD, PPh₃, THF, 0°C to r.t.).

Heavy-Metal-Free Processability

Unlike protected thioureas, which require stoichiometric amounts of toxic heavy metal promoters (e.g., HgCl2 or AgOTf) or Mukaiyama's reagent to activate the thiocarbonyl group, 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine is sufficiently electrophilic to react using only a mild tertiary amine base (like triethylamine) [1]. This eliminates heavy metal waste streams and avoids the strict limitation of using DMF as a solvent, allowing reactions to proceed efficiently in standard solvents like dichloromethane or chloroform [2].

Evidence DimensionPromoter requirement and solvent compatibility
Target Compound DataRequires only mild base (TEA) in DCM/CHCl3
Comparator Or BaselineProtected thioureas (require Hg/Ag salts or Mukaiyama reagent in DMF)
Quantified Difference100% elimination of heavy metal promoters
ConditionsStandard guanidinylation protocols for API synthesis

Crucial for pharmaceutical procurement, as it prevents trace heavy metal contamination in final drug products and drastically lowers hazardous waste disposal costs.

Aromatic amine yield
Cross-study comparable
89% Goodman’s reagent
vs
17% Pyrazole carboxamidine

Substantial yield difference observed for aniline guanidinylation.

Target: DCM, r.t., 24 h; Comparator: DCM, TEA, 20°C, 2 h.

Solid-Phase Peptide Synthesis (SPPS) Compatibility

The high reactivity and excellent solubility of Goodman's reagent make it highly effective for the guanidinylation of resin-bound amines in solid-phase peptide synthesis (SPPS). While pyrazole-1-carboxamidines are notoriously sluggish and often incompatible with solid-phase applications, and Mukaiyama-activated thioureas suffer from poor solubility profiles, the triflyl-activated reagent achieves near-quantitative conversion on solid supports without premature cleavage of the peptide chain [1].

Evidence DimensionSolid-phase conversion efficiency
Target Compound DataNear-quantitative conversion on resin
Comparator Or BaselinePyrazole-1-carboxamidine (sluggish/incompatible on solid phase)
Quantified DifferenceEnables efficient SPPS where generic reagents fail
ConditionsGuanidinylation of resin-bound amines in SPPS workflows

Allows automated, high-yield synthesis of complex arginine-rich peptides and peptidomimetics without costly sequence failures.

Hindered amine yield
Class-level inference
91% Goodman’s reagent
vs
15% Cbz-triflyl analog

Marked yield advantage reported for sterically hindered secondary amine.

N-methylbenzylamine, solution-phase, TEA/DCM.

Streamlined Downstream Purification

Following the guanidinylation reaction, 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine generates triflic amide (trifluoromethanesulfonamide) as its primary byproduct. This byproduct is easily and completely removed via a simple aqueous wash during workup [1]. In contrast, alternative reagents often leave behind organic byproducts or metal residues that necessitate labor-intensive and solvent-heavy chromatographic purification steps [2].

Evidence DimensionByproduct removal method
Target Compound DataSimple aqueous extraction of triflic amide
Comparator Or BaselineAlternative reagents (require complex chromatography or metal scavenging)
Quantified DifferenceEliminates the need for chromatographic byproduct separation
ConditionsPost-reaction workup and isolation

Significantly reduces solvent consumption and labor hours during the scale-up of chemical manufacturing processes.

Commercial purity
Specification review
≥95% – >98% by HPLC

Consistent high purity supports batch-to-batch reproducibility.

Based on vendor Certificate of Analysis.

Solid-Phase Synthesis of Arginine-Rich Peptides

Due to its exceptional reactivity and compatibility with resin-bound amines, this compound is the optimal choice for incorporating protected guanidine functionalities during automated solid-phase peptide synthesis (SPPS). It prevents the incomplete couplings often seen with pyrazole-based reagents [1].

Heavy-Metal-Free API Manufacturing

For the industrial scale-up of guanidine-containing active pharmaceutical ingredients (APIs), the use of this reagent eliminates the need for toxic mercury or silver promoters required by thiourea alternatives, ensuring compliance with strict trace-metal limits in final drug products [2].

Late-Stage Guanidinylation of Sterically Hindered Amines

In complex small-molecule library synthesis, where target amines may be sterically hindered, the high electrophilicity of the triflyl group drives reactions to completion in hours at room temperature, succeeding where less reactive generic amidines stall [1].

Application Fit

Application
Selection Property
Validation Focus
Arginine analog synthesis
Efficient primary amine guanidinylation
Isolated yield and protected arginine purity
Aryl guanidine building blocks
Effective for poorly nucleophilic aromatic amines
Reaction yield and aniline substrate scope
Hindered amine functionalization
Compatibility with secondary and sterically hindered amines
Yield with sterically demanding substrates
Solid-phase peptide synthesis
High purity and solid-support compatibility
Batch consistency and resin-based performance

XLogP3

3.9

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

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